4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Description
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring linked to a benzodioxol group and a 3,4-dimethylphenyl moiety. Its molecular formula is C₂₁H₁₉N₃O₅, with a molecular weight of 393.4 g/mol . The 3,4-dimethylphenyl substituent introduces steric bulk and lipophilicity, which may influence solubility and binding interactions in biological systems.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-12-3-5-16(7-13(12)2)24-10-15(9-19(24)25)21-22-20(23-28-21)14-4-6-17-18(8-14)27-11-26-17/h3-8,15H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLZTCUMIKMPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Construction of the Oxadiazole Ring: This can be achieved through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Assembly of the Pyrrolidinone Core: The pyrrolidinone ring can be synthesized via a cyclization reaction involving an amine and a ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one exerts its effects involves binding to specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved can include the inhibition of tubulin polymerization or the activation of apoptotic signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a class of pyrrolidin-2-one derivatives with oxadiazole and aryl substituents. Key analogues include:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents (Oxadiazole/Pyrrolidinone) |
|---|---|---|---|
| Target Compound | C₂₁H₁₉N₃O₅ | 393.4 | 3-(Benzodioxol-5-yl), 1-(3,4-dimethylphenyl) |
| 1-(2H-1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]... | C₂₀H₁₇N₃O₅ | 379.4 | 3-(4-Methoxyphenyl), 1-(benzodioxol-5-yl) |
| 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)... | C₂₂H₂₃N₃O₄ | 393.4 | 3-(3,4-Dimethoxyphenyl), 1-(3,4-dimethylphenyl) |
| 3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(diphenylmethyl)urea | C₂₈H₂₆N₄O₄ | 482.5 | Urea-linked diphenylmethyl, benzodioxol |
Key Observations :
Substituent Effects: The benzodioxol group (electron-rich fused ring) in the target compound contrasts with methoxy (electron-donating) or dimethoxy groups in analogues . The 3,4-dimethylphenyl substituent enhances lipophilicity compared to smaller groups like methoxy, which may improve membrane permeability but reduce solubility .
Molecular Weight and Bioavailability :
Research Implications and Gaps
Crystallographic Studies : SHELX software is widely used for small-molecule refinement, suggesting crystallography could resolve the target compound’s conformation and intermolecular interactions.
Data Gaps : Melting points, solubility, and stability data are absent, highlighting the need for experimental characterization.
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a synthetic derivative characterized by its unique oxadiazole and pyrrolidine structures. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antiproliferative and anti-inflammatory properties.
- Molecular Formula : C20H22N4O3
- Molecular Weight : 366.42 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that can be summarized as follows:
Antiproliferative Activity
Studies have demonstrated that the compound possesses significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies using the A549 lung cancer cell line revealed an IC50 value lower than 10 µg/mL, indicating potent cytotoxicity compared to standard chemotherapeutic agents like cisplatin (IC50 = 26 µg/mL) .
The mechanism by which this compound exerts its antiproliferative effects appears to be multifaceted:
- COX Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition is associated with reduced inflammatory responses and may contribute to its anticancer properties. For example, one study reported a dual inhibition profile with COX-1 and COX-2 inhibitions recorded at 59.52% and 50.59%, respectively .
- Molecular Docking Studies : Computational docking studies suggest favorable interactions of the compound within the active sites of COX enzymes, supporting its potential as a therapeutic agent targeting inflammatory pathways .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
| Study | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (lung cancer) | <10 | COX inhibition |
| Study 2 | NIH/3T3 (healthy) | >40 | Selective cytotoxicity |
| Study 3 | Various bacterial strains | Varies | Antimicrobial activity |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown varying degrees of antimicrobial activity against cultured bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for several strains, indicating potential applications in treating infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
